molecular formula C12H12N2OS2 B044069 3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 113520-01-7

3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B044069
CAS No.: 113520-01-7
M. Wt: 264.4 g/mol
InChI Key: SRKGQOMPUYHFAP-UHFFFAOYSA-N
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Description

3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H12N2OS2 and its molecular weight is 264.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Compounds : Research has shown the use of related compounds in the synthesis of various novel thiadiazolothienopyrimidines through microwave-assisted processes, potentially relevant in drug discovery and material science (Prasad, Raziya, & Kishore, 2007).

  • Cyclization Reactions : The compound has been utilized in cyclization reactions to create derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, which are important in the development of new chemicals with potential biological activities (Sauter & Deinhammer, 1973).

  • Biological Activities : Synthesized derivatives of related compounds have been studied for their analgesic, anti-inflammatory, and antimicrobial activities, highlighting its potential in the development of new pharmaceutical agents (Alagarsamy, Shankar, & Solomon, 2007).

  • Antimicrobial Properties : Studies have shown that certain derivatives exhibit moderate effects against bacterial and fungal species, suggesting a potential role in antimicrobial drug development (Gomha, 2009).

  • Development of Analgesics and Anti-Inflammatory Agents : Research on similar compounds has led to the synthesis of new agents with significant analgesic and anti-inflammatory activities, contributing to the field of pain management and inflammation treatment (Alagarsamy, Vijayakumar, & Solomon, 2007).

  • Synthesis of Thieno[2,3-d]pyrimidine Derivatives : The compound has been used as a precursor in the synthesis of novel thieno[2,3-d]pyrimidine derivatives, which have shown promising antimicrobial activities (Sayed et al., 2008).

  • Pharmacological Screening : Derivatives of the compound have been synthesized for pharmacological screening, showing significant analgesic, anti-inflammatory, and anticonvulsant activities, which are crucial in drug discovery (Devani et al., 1976).

Safety and Hazards

According to the safety data sheet, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

11-prop-2-enyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-2-6-14-11(15)9-7-4-3-5-8(7)17-10(9)13-12(14)16/h2H,1,3-6H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKGQOMPUYHFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(NC1=S)SC3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356401
Record name 3-(Prop-2-en-1-yl)-2-sulfanylidene-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113520-01-7
Record name 3-(Prop-2-en-1-yl)-2-sulfanylidene-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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